molecular formula C8H18O B1330018 4-Methyl-1-heptanol CAS No. 817-91-4

4-Methyl-1-heptanol

Cat. No.: B1330018
CAS No.: 817-91-4
M. Wt: 130.23 g/mol
InChI Key: LLUQZGDMUIMPTC-UHFFFAOYSA-N
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Description

4-Methyl-1-heptanol is an organic compound with the molecular formula C(_8)H(_18)O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its use in various industrial applications, including as a solvent and an intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of 4-methyl-1-heptanal using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the aldehyde in an appropriate solvent like ethanol or ether.

Industrial Production Methods: On an industrial scale, this compound is often produced via the hydroformylation of 3-methyl-1-hexene, followed by hydrogenation. Hydroformylation involves the addition of a formyl group (CHO) to the alkene, catalyzed by transition metals such as rhodium or cobalt. The resulting aldehyde is then hydrogenated to yield the alcohol.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-heptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-methyl-1-heptanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO(_4)).

    Reduction: The compound can be reduced to 4-methylheptane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl(_2)) to form 4-methyl-1-heptyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH(_4) in dry ether.

    Substitution: SOCl(_2) in the presence of pyridine.

Major Products:

    Oxidation: 4-Methyl-1-heptanal.

    Reduction: 4-Methylheptane.

    Substitution: 4-Methyl-1-heptyl chloride.

Scientific Research Applications

4-Methyl-1-heptanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: this compound is utilized in the production of fragrances, flavors, and plasticizers.

Comparison with Similar Compounds

4-Methyl-1-heptanol can be compared with other similar alcohols, such as:

    1-Heptanol: Similar in structure but lacks the methyl group at the fourth position, making it less branched.

    4-Methyl-2-heptanol: Has an additional methyl group at the second position, which can influence its reactivity and physical properties.

Uniqueness: The presence of the methyl group at the fourth position in this compound provides it with unique steric and electronic properties, affecting its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

4-methylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUQZGDMUIMPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002134
Record name 4-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817-91-4, 68526-79-4
Record name 4-Methyl-1-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanol, branched and linear
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-heptanol
Source European Chemicals Agency (ECHA)
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Record name 4-METHYL-1-HEPTANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Could the presence of 4-Methyl-1-heptanol contribute to the observed antimicrobial activity of the Calotropis gigantea leaf essential oil?

A1: It's possible. Many alcohols, particularly those with longer alkyl chains, exhibit some degree of antimicrobial activity. [] Further research isolating this compound and testing it against the same microbial strains ( Candida albicans, Escherichia Coli, Pseudomonas aeruginosa, and Staphylococcus aureus) would be necessary to determine its specific contribution to the overall antimicrobial effect.

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